1-(3-Methylsulfanylphenyl)hexan-1-one
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Overview
Description
1-(3-Methylsulfanylphenyl)hexan-1-one is an organic compound characterized by a hexanone backbone with a 3-methylsulfanylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylsulfanylphenyl)hexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylsulfanylbenzene and hexanone derivatives.
Friedel-Crafts Acylation: A common method involves the Friedel-Crafts acylation of 3-methylsulfanylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylsulfanylphenyl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(3-Methylsulfanylphenyl)hexan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylsulfanylphenyl)hexan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways, leading to specific biological effects such as inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
1-(3-Methylphenyl)hexan-1-one: Lacks the sulfanyl group, resulting in different chemical properties and reactivity.
1-(3-Methylsulfanylphenyl)pentan-1-one: Shorter carbon chain, affecting its physical and chemical characteristics.
This detailed overview provides a comprehensive understanding of 1-(3-Methylsulfanylphenyl)hexan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-(3-Methylsulfanylphenyl)hexan-1-one is an organosulfur compound that has garnered interest in various biological research fields due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound features a hexanone structure with a methylsulfanyl group attached to a phenyl ring. Its molecular formula is C12H18OS, and it has a molecular weight of approximately 218.34 g/mol. The presence of the sulfur atom is critical for its biological activity, as it can interact with various biological molecules.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that sulfur-containing compounds often exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.
- Anticancer Properties : Studies have shown that organosulfur compounds can induce apoptosis in cancer cells by activating specific signaling pathways. This may involve the modulation of reactive oxygen species (ROS) levels and the activation of caspases.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways involved in disease processes.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Effects
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Case Study: Anticancer Activity
In vitro studies on human breast cancer cell lines showed that treatment with this compound led to increased levels of ROS and subsequent activation of apoptotic pathways. The findings suggest that this compound could be a candidate for further development as an anticancer therapeutic.
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)hexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-3-4-5-9-13(14)11-7-6-8-12(10-11)15-2/h6-8,10H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFLRQWZFVDHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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